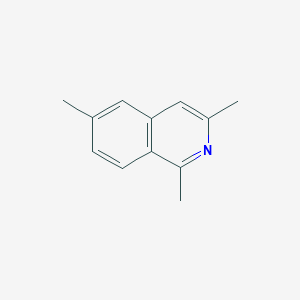

1,3,6-Trimethylisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

73480-85-0 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1,3,6-trimethylisoquinoline |

InChI |

InChI=1S/C12H13N/c1-8-4-5-12-10(3)13-9(2)7-11(12)6-8/h4-7H,1-3H3 |

InChI Key |

ZRSRILFUBSWCSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,6 Trimethylisoquinoline and Analogues

Classical Condensation Reactions in Isoquinoline (B145761) Synthesis

The foundational methods for constructing the isoquinoline core have long relied on acid-catalyzed condensation and cyclization reactions. These classical routes, while established, offer insights into the fundamental reactivity of the precursors leading to the isoquinoline framework.

Bischler-Napieralski Cyclization and its Synthetic Applicability

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenethylamides using a dehydrating agent, which can then be oxidized to the corresponding isoquinoline. nih.govsemanticscholar.orgresearchgate.net The reaction is typically most effective when the aromatic ring is activated by electron-donating groups. semanticscholar.orgmdpi.com For the synthesis of 1,3,6-trimethylisoquinoline, a plausible precursor would be N-(2-(4-methylphenyl)propyl)acetamide.

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. nih.gov The use of strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent such as toluene (B28343) or xylene is common. researchgate.net

| Starting Material | Reagents | Conditions | Product | Notes |

| N-(2-(4-methylphenyl)propyl)acetamide | POCl₃, Toluene | Reflux | 1,3,6-Trimethyl-3,4-dihydroisoquinoline | Subsequent oxidation required to yield this compound. |

| N-(2-(4-methylphenyl)propyl)acetamide | P₂O₅, POCl₃ | Reflux | 1,3,6-Trimethyl-3,4-dihydroisoquinoline | A stronger dehydrating system for less reactive substrates. mdpi.com |

This table is generated based on established principles of the Bischler-Napieralski reaction.

Pictet-Spengler Reaction and Stereochemical Control

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. researchgate.netresearchgate.net This method is particularly significant in the synthesis of natural products and allows for stereochemical control at the newly formed chiral center. mdpi.com To synthesize this compound, the reaction would involve 2-(4-methylphenyl)propylamine and acetaldehyde.

The reaction proceeds via the formation of a Schiff base, which then undergoes protonation to form an electrophilic iminium ion that is attacked by the electron-rich aromatic ring. researchgate.netresearchgate.net The reaction conditions can influence the stereochemical outcome, with kinetic control at lower temperatures favoring the cis product and thermodynamic control at higher temperatures potentially leading to racemization. researchgate.net

| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Product | Notes |

| 2-(4-methylphenyl)propylamine | Acetaldehyde | HCl, Reflux | 1,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline | Subsequent oxidation is necessary to obtain the fully aromatic isoquinoline. |

| 2-(4-methylphenyl)propylamine | Acetaldehyde | Trifluoroacetic acid (TFA) | 1,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline | Harsher conditions may be required for less nucleophilic aromatic rings. researchgate.net |

This table is generated based on established principles of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction and Mechanistic Insights

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde with an aminoacetaldehyde dialkyl acetal. bohrium.comnih.govpnas.org For the synthesis of this compound, the starting materials would logically be 4-methylbenzaldehyde (B123495) and 1-amino-1,1-diethoxypropane (a protected form of propanal-1-amine). However, the classic Pomeranz-Fritsch is more commonly used for C1-unsubstituted or C1-aryl/alkyl substituted isoquinolines from the corresponding benzaldehyde. A modification would be required for the C3-methyl group.

The mechanism involves the formation of a Schiff base (the benzalaminoacetal), followed by cyclization under strong acid conditions, typically sulfuric acid, and subsequent aromatization through the elimination of alcohol. bohrium.comnih.gov The yields of this reaction can be variable and are often improved by modifications such as the Schlittler-Müller or Bobbitt modifications. pnas.org

| Aromatic Aldehyde | Aminoacetal | Acid Catalyst | Product | Notes |

| 4-methylbenzaldehyde | 2,2-diethoxypropylamine | H₂SO₄ | 1,6-Dimethylisoquinoline | The standard reaction would not yield the 3-methyl substituent. A modified substrate or procedure would be necessary. |

This table is generated based on established principles of the Pomeranz-Fritsch reaction.

Modern Transition Metal-Catalyzed Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions have been extensively developed for the construction of heterocyclic systems, including isoquinolines. dokumen.pub These methods often involve the intramolecular arylation of a suitable nitrogen-containing precursor. For instance, a plausible route to a substituted isoquinoline like this compound could involve the palladium-catalyzed intramolecular α-arylation of a ketone. rsc.org Another approach is the annulation of N-allylbenzamides. researchgate.net

A general strategy involves the synthesis of an intermediate by palladium-catalyzed α-arylation of a ketone with an ortho-haloaryl acetal, followed by cyclization and aromatization. This approach is highly modular, allowing for the synthesis of a wide range of polysubstituted isoquinolines. rsc.org

| Precursor Type | Palladium Catalyst | Ligand | Conditions | Product Type |

| α-Aryl Ketone | Pd(OAc)₂ | Buchwald or Hartwig type phosphine (B1218219) ligands | Base, Solvent, Heat | Substituted Isoquinoline |

| N-Allylbenzamide | Pd(OAc)₂ | - | TEA, DMAP, CH₂Cl₂ | N-substituted Isoquinolone |

This table is generated based on established principles of Palladium-catalyzed isoquinoline synthesis.

Copper-Mediated Cyclizations and Cascade Reactions

Copper catalysis offers an economical and environmentally benign alternative to palladium for the synthesis of N-heterocycles. researchgate.net Copper-catalyzed methods for isoquinoline synthesis often involve intramolecular C-N bond formation or cascade reactions that build the heterocyclic ring in a single pot. A notable strategy is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can proceed in water. nih.gov

These cascade reactions can be highly efficient, constructing complex molecular architectures from simple starting materials. For example, a three-component reaction of a terminal alkyne, an aldehyde, and tetrahydroisoquinoline has been developed to synthesize pyrrolo[2,1-a]isoquinolines, showcasing the power of copper in mediating complex transformations. pnas.org For the synthesis of polysubstituted isoquinolines, copper-catalyzed annulation reactions have also been explored. mdpi.com

| Reaction Type | Copper Catalyst | Oxidant/Additives | Conditions | Product Type |

| Intramolecular Cyclization of Alkynylaryl Oximes | CuI | - | Water, 80 °C | Substituted Isoquinolines |

| Annulation of Ketone Oxime Acetates and Anilines | Cu(I) salt | - | Redox-neutral | 4-Trifluoromethylquinolines (analogous system) |

| One-pot Addition-Cyclocondensation | Cu(OTf)₂ | - | Ionic Liquid, 130 °C | 1,3,5-Triarylpyrazoles (analogous cascade) |

This table is generated based on established principles of Copper-catalyzed heterocycle synthesis.

Rhodium-Catalyzed C-H Functionalization and Annulation

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinoline derivatives through C-H activation and annulation. researchgate.net These methods often involve the reaction of benzamidines or other directing groups with alkynes. researchgate.net For instance, the use of a cationic rhodium(I) precursor with a phosphine ligand can promote a redox-neutral [4+2] annulation between N-H aromatic ketimines and internal alkynes, yielding multisubstituted 3,4-dihydroisoquinolines with high chemoselectivity and cis-diastereoselectivity. researchgate.net

A notable application of rhodium catalysis is the sequential oxidative C-H activation/annulation with geminal-substituted vinyl acetates to access isoquinolines. This protocol demonstrates good functional group tolerance and has been successfully applied to the total synthesis of natural products like papaverine. rsc.org

Other Advanced Metal-Catalyzed Transformations for Isoquinoline Skeletons

Beyond rhodium, a variety of other transition metals are instrumental in the synthesis of the isoquinoline skeleton. These include palladium, iridium, ruthenium, cobalt, copper, and nickel. researchgate.netbohrium.commdpi.com

Palladium-Catalyzed Syntheses: Palladium-catalyzed reactions are widely employed for constructing the isoquinoline core. mdpi.com One common strategy involves the coupling of an enolate with an ortho-functionalized aryl halide to form a 1,5-dicarbonyl moiety, which then cyclizes with an ammonia (B1221849) source. rsc.org This method is highly regioselective and tolerates a wide array of substituents. rsc.org Sequential palladium-catalyzed α-arylation and cyclization reactions offer a convergent approach to a diverse range of isoquinolines and their N-oxides in excellent yields. nih.gov Furthermore, palladium-catalyzed coupling of o-iodobenzaldehyde tert-butylimine with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a rapid route to isoquinolines. organic-chemistry.org

Iridium-Catalyzed Syntheses: Iridium catalysts are effective for the asymmetric hydrogenation of isoquinolines and their precursors. mdpi.com For example, Ir(III)-catalyzed C-H activation and annulation of aryloximes with α-diazocarbonyl compounds yield substituted isoquinoline N-oxides under mild, oxidant-free conditions. acs.org Iridium catalysts, in conjunction with chiral ligands like Josiphos, have been used for the enantioselective hydrogenation of 1,3-disubstituted isoquinolines, providing access to chiral tetrahydroisoquinolines. acs.orgrsc.org The presence of a hydroxymethyl directing group at the C1 position is often crucial for achieving high diastereoselectivity. rsc.org

3d Transition Metal-Catalyzed Syntheses: First-row transition metals like cobalt, nickel, and copper have gained attention as more sustainable alternatives for isoquinoline synthesis. bohrium.com Cobalt(III)-catalyzed C-H functionalization of amidines with diazo compounds provides a versatile route to isoquinolines. isroset.org Nickel and copper complexes are also utilized in various transformations to construct the isoquinoline framework. bohrium.com

| Catalyst System | Reactants | Product Type | Key Features |

| [Rh(I) precursor] + phosphine ligand | N-H aromatic ketimines, internal alkynes | 3,4-dihydroisoquinolines | Redox-neutral, high chemoselectivity, cis-diastereoselectivity. researchgate.net |

| Rh(III) catalyst | Benzamidines, geminal-substituted vinyl acetates | Isoquinolines | Sequential oxidative C-H activation/annulation, good functional group tolerance. rsc.org |

| Pd(II) catalyst | Enolates, ortho-functionalized aryl halides | Isoquinolines | Regioselective, tolerates diverse substituents. rsc.org |

| [Ir(cod)Cl]₂ + chiral ligand | 1,3-disubstituted isoquinolines | Chiral tetrahydroisoquinolines | Asymmetric hydrogenation, high enantioselectivity. acs.org |

| Co(III) catalyst | Amidines, diazo compounds | Isoquinolines | C-H functionalization. isroset.org |

Chemo- and Regioselective Functionalization Strategies

Strategies for C1- and C4-Substitution in Isoquinoline Systems

The functionalization of the isoquinoline core at specific positions is crucial for creating diverse analogs.

C1-Substitution: The C1 position of isoquinolines is susceptible to nucleophilic attack. ethz.ch A practical route to C1-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. organic-chemistry.orgacs.org Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines is an effective method for synthesizing isoquinoline-1-carboxamides. mdpi.com

C4-Substitution: Direct functionalization at the C4 position is often challenging. nih.gov However, de novo synthetic approaches allow for the introduction of substituents at this position. One such method involves the palladium-catalyzed α-arylation of a ketone enolate, followed by in situ trapping with an electrophile and subsequent cyclization. nih.gov This four-component, one-pot procedure can furnish C4-alkylated or C4-arylated isoquinolines. nih.gov Another strategy employs benzoic acid as a nucleophilic reagent to facilitate the C4-alkylation of isoquinolines with vinyl ketones through a temporary dearomatization of the isoquinoline ring. acs.org Catalyst-controlled C4-selective arylation can also be achieved using palladium catalysts via an electrophilic palladation pathway. organic-chemistry.orgacs.org

A versatile synthesis of 3,4-disubstituted isoquinolines involves the condensation of metalated o-tolualdehyde tert-butylimines with nitriles, followed by electrophilic trapping at the C4 position. nih.govharvard.edu

Directed Functionalization at Peripheral Positions (e.g., C3, C6)

C3-Functionalization: The C3 position can be functionalized through various methods. For instance, the α-arylation of nitrile and ester enolates can lead to 3-amino and 3-hydroxyisoquinolines, respectively. rsc.org Additionally, Ru(II)-catalyzed regioselective hydroxymethylation of isoquinolines using paraformaldehyde can introduce a hydroxymethyl group at the C3 position. acs.org

C6-Functionalization: While direct C6 functionalization is less common, certain strategies can achieve substitution at this position. For example, Rh(III)-catalyzed C-H annulation with sulfoxonium ylides can be used to synthesize C6-substituted isoquinolino[1,2-b]quinazolines. acs.org

Green Chemistry Approaches in Isoquinoline Synthesis

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and often improving yields. tandfonline.comtandfonline.comtandfonline.com

Microwave-assisted versions of classic reactions like the Bischler-Napieralski and Pictet-Spengler are used to produce dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to their isoquinoline counterparts. organic-chemistry.orgacs.orgtandfonline.comresearchgate.net These reactions, often performed on a solid support like silica (B1680970) gel and under solvent-free conditions, generally provide better yields than conventional heating methods. tandfonline.comtandfonline.com For the Bischler-Napieralski reaction, microwave heating in superheated solvents is a viable option to achieve the necessary elevated temperatures for cyclization. organic-chemistry.org

Palladium-catalyzed sequential coupling-imination-annulation reactions of 2-bromoarylaldehydes with terminal acetylenes and ammonium (B1175870) acetate (B1210297) under microwave irradiation provide an efficient, one-pot synthesis of various substituted isoquinolines. organic-chemistry.orgacs.org This method benefits from "pot economy," which reduces the need for isolating intermediates and minimizes waste. organic-chemistry.org

Furthermore, a microwave-assisted, metal-free radical cyclization of vinyl isocyanides with alcohols has been developed for the synthesis of hydroxyl-containing isoquinolines in moderate to excellent yields. rsc.org Another microwave-assisted protocol involves the catalyst- and metal-free cascade cyclization of vinyl isocyanides with β,γ-unsaturated ketoximes to produce isoxazoline-functionalized isoquinolines. rsc.org

| Reaction Type | Key Features under Microwave Irradiation |

| Bischler-Napieralski/Pictet-Spengler | Faster reaction times, improved yields, often solvent-free. organic-chemistry.orgacs.orgtandfonline.comresearchgate.net |

| Pd-catalyzed three-component reaction | One-pot synthesis, reduced waste, good yields. organic-chemistry.orgacs.org |

| Radical cyclization of vinyl isocyanides | Metal-free, atom-economical, high efficiency. rsc.org |

Electrochemical Synthesis for Sustainable Transformations

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional reagents by using traceless electrons to drive reactions. rsc.orgnih.gov This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste. The application of electrochemistry to the synthesis of N-heterocycles, including the isoquinoline skeleton, is an area of active research.

Methods such as electro-oxidative cyclization and annulation have been successfully employed to construct complex heterocyclic systems. nih.govsioc-journal.cn For instance, protocols have been developed for the electrochemical synthesis of isoquinoline-1,3-diones through a trifluoromethylation/cyclization cascade. rsc.org While not directly producing this compound, this demonstrates the feasibility of using electrochemistry to forge the core isoquinoline ring structure under controlled conditions. Another relevant strategy involves the direct metalation of an isoquinoline followed by an electrochemical step, a method exemplified in the synthesis of other 1-methylisoquinoline (B155361) alkaloids. beilstein-journals.org

Recent advancements have also focused on stereoselective electrochemical syntheses, which have been applied to the total synthesis of tetrahydroisoquinoline alkaloids such as (–)-crispine A. beilstein-journals.org These sophisticated applications underscore the potential of electrochemistry to not only build the isoquinoline framework but also to control its stereochemistry, a crucial aspect in the synthesis of biologically active molecules. The principles demonstrated in these syntheses, particularly those involving C-H functionalization and cyclization, are fundamentally applicable to the construction of substituted isoquinolines like this compound.

Table 1: Examples of Electrochemical Synthesis for Isoquinoline and Related Heterocycles

| Product Type | Synthetic Strategy | Key Features | Source |

|---|---|---|---|

| Isoquinoline-1,3-diones | Cathodic reduction followed by trifluoromethylation/cyclization | Avoids additional redox reagents; uses an inexpensive trifluoromethylation source. | rsc.org |

| Tetrahydroisoquinoline Alkaloids | Stereoselective electrochemical total synthesis | Achieves high enantioselectivity; demonstrates control over complex structures. | beilstein-journals.org |

| Phthalazin-1,4-diones | Anodic oxidation in an undivided cell | Avoids toxic hydrazine (B178648) reagents; uses readily available starting materials. | nih.gov |

| 1,2,4-Triazoles | Dehydrogenative [3+2] annulation | Proceeds without transition metals, acids, bases, or external oxidants. | sioc-journal.cn |

Photoredox Catalysis in Nitrogen Heterocycle Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable method to generate reactive intermediates. nih.gov This technique uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, enabling a wide array of chemical transformations under gentle conditions. nih.govsigmaaldrich.com The formation of nitrogen heterocycles is a key area where photoredox catalysis has made a significant impact.

The fundamental principle involves an excited photocatalyst (PC*) engaging in either an oxidative or reductive quenching cycle. beilstein-journals.org In a typical scenario for C-N bond formation, the excited catalyst might oxidize a substrate to form a radical cation, which then undergoes cyclization or coupling to form the heterocyclic ring. This approach has been widely applied in medicinal chemistry for tasks like late-stage C-H functionalization. nih.gov

Recent developments in the field focus on low-energy photoredox catalysis, which utilizes red or even near-infrared light. nih.gov This strategy improves reaction efficiency and scalability by minimizing unwanted side reactions that can be triggered by higher-energy blue light. nih.gov While specific examples detailing the synthesis of this compound via photoredox catalysis are not prominent, the general strategies for arene C-H amination and cyclization are directly relevant. These methods provide a powerful toolbox for constructing the substituted isoquinoline core from appropriately designed precursors.

Table 2: Key Concepts in Photoredox Catalysis for Organic Synthesis

| Concept | Description | Advantages | Source |

|---|---|---|---|

| Oxidative Quenching | The excited photocatalyst (PC*) is oxidized by an acceptor, generating a potent oxidant (PC•+) that can oxidize a substrate. | Enables a wide range of oxidative transformations under mild conditions. | nih.govbeilstein-journals.org |

| Reductive Quenching | The excited photocatalyst (PC*) is reduced by a donor, creating a strong reductant (PC•−) capable of reducing a substrate. | Facilitates reductive processes using light as the energy source. | beilstein-journals.org |

| Low-Energy Catalysis | Utilizes catalysts that absorb lower-energy (e.g., red) light. | Improves scalability and reaction efficiency by reducing side reactions. | nih.gov |

| Photoelectrochemistry | Combines photoredox catalysis with electrochemistry to overcome the energy limitations of visible light photons. | Allows for more challenging transformations by integrating two energy sources. | beilstein-journals.orgchemrxiv.org |

Total Synthesis of Complex Isoquinoline Alkaloids and their Relevance to this compound

The isoquinoline ring system is the structural cornerstone of over 2,500 naturally occurring alkaloids, ranging from simple molecules to structurally intricate compounds with significant biological activity. nih.govnih.gov The total synthesis of these complex natural products has driven the development of novel and efficient synthetic methodologies. acs.org These strategies, although aimed at complex targets, provide invaluable insights and tools for the synthesis of simpler, substituted isoquinolines like this compound.

A pertinent example is the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, a naturally occurring alkaloid. beilstein-journals.org Research in this area has explored methods such as direct ring metalation at the C1 position of the isoquinoline core, followed by methylation. beilstein-journals.org This demonstrates a direct and regioselective route to introduce a methyl group at the 1-position, a key structural feature of this compound. Alternative strategies for this transformation include aminomethylation followed by hydrogenolysis, which can offer advantages in purification and yield. beilstein-journals.org

Furthermore, classic reactions like the Bischler-Napieralski and Pictet-Spengler reactions remain central to the construction of the isoquinoline skeleton and have been refined over decades for the synthesis of complex targets like papaverine. wikipedia.orgnih.gov The knowledge gained from synthesizing benzylisoquinoline and aporphine (B1220529) alkaloids, which often involves the strategic introduction of substituents on the aromatic ring and the heterocyclic core, is directly transferable. nih.govrsc.org The extensive body of work on the total synthesis of isoquinoline alkaloids provides a robust and versatile playbook for constructing specific, less complex analogues by selecting and adapting established methods for substitution and ring formation. bohrium.com

Despite a comprehensive search for the synthesis and spectroscopic characterization of this compound, no specific experimental data (¹H NMR, ¹³C NMR, 2D NMR, HRMS, or MS/MS) for this exact compound could be located in the public domain. General information regarding the analytical techniques was found, but the detailed spectral data necessary to fulfill the user's request for an article on this compound is not available. Therefore, the requested article with specific data tables and detailed research findings for this particular compound cannot be generated at this time.

Advanced Spectroscopic Characterization and Analytical Techniques for 1,3,6 Trimethylisoquinoline

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. When a molecule like 1,3,6-trimethylisoquinoline is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. libretexts.org These vibrations include stretching (changes in bond length) and bending (changes in bond angle). libretexts.org

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its key structural features: the isoquinoline (B145761) core and the three methyl substituents.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl groups (CH₃) would show symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range. libretexts.org

C=C and C=N Stretching: The aromatic ring of the isoquinoline core contains carbon-carbon and carbon-nitrogen double bonds, which produce a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl groups occur in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each compound. libretexts.org

For reference, the vibrational frequencies for the parent compound, isoquinoline, have been determined through both experimental spectra and theoretical calculations, providing a baseline for interpreting the spectrum of its trimethylated derivative. nih.gov

Table 1: Representative IR Vibrational Modes for the Isoquinoline Ring System This table shows calculated vibrational frequencies for the parent isoquinoline molecule to illustrate the types of vibrations expected. The presence of methyl groups on this compound would alter these frequencies and introduce new C-H stretching and bending modes.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3060 | Aromatic C-H Stretch |

| 1625 | C=C Aromatic Ring Stretch |

| 1590 | C=C/C=N Aromatic Ring Stretch |

| 1460 | C-H In-plane Bend |

| 1380 | C=C Aromatic Ring Stretch |

| 825 | C-H Out-of-plane Bend |

| 745 | C-H Out-of-plane Bend |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam at a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, researchers can calculate a 3D map of the electron density within the crystal, revealing atomic positions, bond lengths, and bond angles with high precision. nih.govmdpi.com

For this compound, an X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including:

The planarity of the isoquinoline ring system.

The precise bond lengths and angles of the heterocyclic ring and the methyl substituents.

The intermolecular packing arrangement in the solid state, revealing any π-stacking or other non-covalent interactions.

Although a crystal structure for this compound is not publicly available, data from other substituted isoquinoline derivatives illustrate the type of information obtained. mdpi.com

Table 2: Example X-ray Crystallographic Data for a Substituted Tetrahydroisoquinoline Alkaloid This table presents data for (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline to demonstrate typical crystallographic parameters. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.458(2) |

| b (Å) | 10.981(2) |

| c (Å) | 13.912(3) |

| Volume (ų) | 1139.8(4) |

| Z (Molecules/Unit Cell) | 4 |

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.gov For isoquinoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica), while the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) or methanol (B129727) and water. lew.ro

Developing an HPLC method for this compound would involve optimizing several parameters to achieve good resolution and peak shape:

Column Selection: A C18 column is a common starting point for separating aromatic compounds.

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer would be adjusted to control the retention time.

pH and Additives: Since isoquinolines are basic, adding modifiers like formic acid or an ionic liquid to the mobile phase can improve peak symmetry by suppressing the interaction of the analyte with residual silanol (B1196071) groups on the stationary phase. nih.govresearchgate.net

Detection: A UV detector is typically used, with the wavelength set to an absorption maximum of the isoquinoline ring system to ensure high sensitivity.

Table 3: Example Retention Times of Isoquinoline Alkaloids Using RP-HPLC This table shows the retention times for several isoquinoline alkaloids on a Polar RP column, illustrating the separation achievable with HPLC. The mobile phase consisted of acetonitrile, water, and 1-butyl-3-methylimidazolium tetrafluoroborate. nih.gov

| Compound | Retention Time (t_R) (min) |

| Magnoflorine | 3.42 |

| Palmatine | 4.95 |

| Berberine (B55584) | 5.38 |

| Protopine | 10.51 |

| Sanguinarine | 13.84 |

| Chelerythrine | 14.25 |

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would first be separated from other components in a long, thin capillary column based on its boiling point and interaction with the column's stationary phase. After eluting from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a positively charged molecular ion (M⁺) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and a characteristic fragmentation pattern. For this compound, the fragmentation would likely involve:

A strong molecular ion peak due to the stability of the aromatic system.

Loss of a methyl radical (CH₃•), resulting in a prominent [M-15]⁺ peak.

Further fragmentation of the isoquinoline ring system. nih.govresearchgate.net

Table 4: Expected Key m/z Peaks in the Mass Spectrum of this compound This table is predictive, based on the molecular weight of this compound (171.24 g/mol ) and common fragmentation patterns of methylated aromatic compounds.

| m/z Value | Possible Ion Identity |

| 171 | Molecular Ion [M]⁺ |

| 170 | [M-H]⁺ |

| 156 | [M-CH₃]⁺ |

| 130 | [M-CH₃-C₂H₂]⁺ |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is widely used in synthetic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. researchgate.net

To monitor a synthesis producing this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel) over time. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

The position of each compound is quantified by its retention factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. By comparing the Rf value of the spots in the reaction mixture to those of the starting materials, one can observe the disappearance of reactants and the appearance of the product spot, indicating the reaction's progression. nih.gov The choice of solvent system is crucial for achieving good separation. oup.com

Table 5: Example Rf Values of Isoquinoline Alkaloids in Different Solvent Systems on Silica Gel Plates This table demonstrates how Rf values vary for different compounds and with different mobile phases, illustrating the selectivity of TLC. researchgate.net

| Compound | Solvent System 1 (Toluene-Ethyl Acetate-Diethylamine 7:2:1) | Solvent System 2 (Chloroform-Diethylamine 9:1) |

| Papaverine | 0.55 | 0.60 |

| Sanguinarine | 0.40 | 0.50 |

| Berberine | 0.05 | 0.05 |

| Chelidonine | 0.20 | 0.25 |

Luminescence and Fluorescence Spectroscopic Properties of Isoquinoline Derivatives

Many isoquinoline derivatives exhibit fluorescence, a type of luminescence where a molecule absorbs light at a specific wavelength (excitation) and then rapidly emits light at a longer, lower-energy wavelength (emission). acs.org This property is highly sensitive to the molecule's structure and its chemical environment.

The fluorescence properties of this compound would be characterized by its:

Excitation and Emission Maxima (λ_ex / λ_em): The specific wavelengths at which the molecule absorbs and emits light most efficiently.

Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Stokes Shift: The difference in wavelength (or energy) between the excitation and emission maxima.

Substituents on the isoquinoline ring, such as methyl groups, can significantly influence these properties by altering the electronic structure of the molecule. The solvent polarity and pH can also cause shifts in the emission spectra, a phenomenon known as solvatochromism. The study of these properties is crucial for applications in fluorescent sensors and imaging agents. researchgate.netnih.gov

Table 6: Example Photophysical Data for Substituted Isoquinoline Derivatives in Solution This table shows fluorescence data for various isoquinoline derivatives to illustrate the range of properties observed in this class of compounds.

| Compound | Substituents | Excitation λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) |

| He1-Ph-Cl acs.org | 2-(p-chlorophenyl) | 388 | 466 | 78 |

| He2-Ph-CH₃ acs.org | 2-(p-methylphenyl) | 386 | 464 | 78 |

| He3-Ph acs.org | 2-phenyl | 386 | 462 | 76 |

| 9-phenyl-isoquinolinium nih.gov | 9-phenyl | ~480 | 512 | ~32 |

| 9-(p-methoxyphenyl)-isoquinolinium nih.gov | 9-(p-methoxyphenyl) | ~490 | 526 | ~36 |

Reactivity and Mechanistic Investigations of 1,3,6 Trimethylisoquinoline and Substituted Isoquinolines

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

The isoquinoline nucleus is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine part is electron-deficient due to the electronegative nitrogen atom, which deactivates this ring towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) reactions occur preferentially on the benzenoid ring. gcwgandhinagar.comimperial.ac.uk In isoquinoline itself, these reactions, such as nitration and sulfonylation, predominantly yield the 5-substituted product, with a smaller amount of the 8-substituted isomer also forming. arsdcollege.ac.inuop.edu.pk

The presence of activating groups, such as the methyl groups in 1,3,6-trimethylisoquinoline, influences the regioselectivity of the substitution. The methyl groups at positions 1 and 3 are on the pyridine ring, while the methyl group at position 6 is on the benzene ring. This C-6 methyl group, being an ortho, para-directing activator, would be expected to further activate the benzene ring and direct incoming electrophiles. Specifically, it would enhance the reactivity at position 5 (ortho) and position 7 (para). This activation complements the inherent preference for substitution at position 5.

However, Friedel-Crafts reactions are generally not successful on isoquinoline. pressbooks.pub The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged complex. pressbooks.pubquora.com This complex strongly deactivates the entire ring system towards further electrophilic attack.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline

| Reaction | Reagent | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitroisoquinoline | 8-Nitroisoquinoline | arsdcollege.ac.in |

| Sulfonation | H₂SO₄/SO₃ | Isoquinoline-5-sulfonic acid | Isoquinoline-8-sulfonic acid | arsdcollege.ac.in |

Nucleophilic Reactions and Ring Transformations

In contrast to electrophilic substitution, nucleophilic substitution reactions readily occur on the electron-deficient heterocyclic ring of isoquinoline, primarily at the C-1 position. gcwgandhinagar.comarsdcollege.ac.inquimicaorganica.org This is analogous to the reactivity of pyridine.

A classic example is the Chichibabin reaction, where isoquinoline is heated with sodamide (NaNH₂) to produce 1-aminoisoquinoline. arsdcollege.ac.in Similarly, organometallic reagents like Grignard reagents and organolithium compounds attack the C-1 position to yield 1-alkyl or 1-aryl substituted isoquinolines. arsdcollege.ac.in Halogen atoms located at position 1 are particularly susceptible to nucleophilic displacement. quimicaorganica.orgquimicaorganica.org

Ring transformations of the isoquinoline skeleton can also be achieved. For instance, thermal ring transformation of a benzisoxazolo[2,3-a]isoquinoline salt provides an efficient method for the synthesis of 11H-indolo[3,2-c]isoquinoline and benzofuro[3,2-c]isoquinoline. researchgate.net

Oxidation and Reduction Chemistry of the Heterocyclic Nitrogen

The nitrogen atom in the isoquinoline ring can be readily oxidized. Treatment of isoquinoline with peroxy acids, such as perbenzoic acid or peracetic acid, yields isoquinoline N-oxide. arsdcollege.ac.inuop.edu.pk This transformation is significant as the N-oxide can be used to activate the ring for further functionalization. nih.gov Stronger oxidation with agents like alkaline potassium permanganate (B83412) cleaves the benzene ring, resulting in a mixture of phthalic acid and cinchomeronic acid (pyridine-3,4-dicarboxylic acid). arsdcollege.ac.inuop.edu.pk

The heterocyclic ring of isoquinoline can be selectively reduced. Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroisoquinolines (THIQs), which are important structural motifs in many biologically active alkaloids. nih.gov This reduction can be challenging due to the stability of the aromatic system and requires specific catalysts and conditions. nih.govacs.org Various catalytic systems have been developed, including those based on iridium, dicp.ac.cnacs.org rhodium, rsc.org and copper, nih.govacs.org often in combination with activators like Brønsted acids or in situ generated hydrogen halides to enhance reactivity. dicp.ac.cnacs.orgrsc.org These methods often provide high yields and enantioselectivities for the synthesis of chiral THIQs.

Table 2: Selected Reduction Methods for Isoquinolines

| Catalyst System | Activator/Conditions | Product Type | Reference |

|---|---|---|---|

| Iridium-SegPhos | Trichloroisocyanuric acid (TCCA) | Chiral Tetrahydroisoquinolines | dicp.ac.cnacs.org |

| Rhodium-Thiourea Phosphine (B1218219) | HCl | Chiral Tetrahydroisoquinolines | rsc.org |

| Copper(II) Trifluoromethanesulfonate | Oxazaborolidine–BH₃ complex | Tetrahydroisoquinolines | nih.govacs.org |

Cycloaddition Reactions and Pericyclic Processes

Isoquinoline derivatives are versatile partners in cycloaddition reactions. The system can participate as a diene or a dienophile, and the nitrogen can be incorporated into a 1,3-dipole for cycloadditions.

Diels-Alder Reactions: The isoquinoline skeleton can be constructed via Diels-Alder reactions. One approach involves the intramolecular Diels-Alder reaction of furans (IMDAF) to rapidly build highly functionalized isoquinoline frameworks. rsc.org Another method uses the reaction of 2(1H)-pyridones with methoxy-1,3-butadienes. nih.gov Aza-Diels-Alder reactions, where the isoquinoline system acts as an azadiene, have also been developed. For example, the reaction of electron-rich N-aryl imines with arynes provides a flexible route to functionalized isoquinolines. acs.org

1,3-Dipolar Cycloadditions: Isoquinolinium ylides, generated in situ from isoquinoline and a suitable precursor, are valuable 1,3-dipoles. They react with various dipolarophiles, such as alkenes and alkynes, in [3+2] cycloaddition reactions. thieme-connect.comscispace.comthieme-connect.comacs.org These reactions provide a powerful tool for synthesizing complex, fused heterocyclic systems like pyrrolo[2,1-a]isoquinolines. scispace.comacs.org The regioselectivity of these reactions can often be controlled and has been studied using DFT calculations, which sometimes suggest a nonconcerted mechanism. thieme-connect.comthieme-connect.com

Derivatization Strategies for Enhancing Molecular Complexity

Numerous strategies exist to derivatize the isoquinoline core and build more complex molecular architectures. These methods often leverage the inherent reactivity of the ring system or employ modern catalytic techniques.

One versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. The resulting eneamido anion intermediates can be trapped in situ with various electrophiles, affording a diverse array of highly substituted isoquinolines in a single operation. nih.govharvard.edu

Palladium-catalyzed cross-coupling reactions are also widely used. For example, a sequential palladium-catalyzed α-arylation of ketones followed by cyclization provides a general approach to a wide array of isoquinolines and their N-oxides. nih.gov This methodology is convergent, regioselective, and tolerant of various functional groups.

Multicomponent reactions offer an efficient pathway to complex isoquinolines. A three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide can selectively lead to phosphinoyl-functionalized 1,2-dihydro-isoquinolines, depending on the catalyst used. rsc.org Other strategies include heterocyclization of TosMIC (toluenesulfonylmethyl isocyanide) derivatives, which is particularly efficient for benzene rings bearing electron-donating substituents. atlanchimpharma.comacs.org

Reaction Kinetics and Thermodynamic Studies of Isoquinoline Transformations

The thermodynamic properties of isoquinoline have been determined through methods like adiabatic heat-capacity calorimetry and combustion calorimetry. osti.gov These studies provide fundamental data on properties such as entropy, enthalpy, and Gibbs energy of formation. osti.gov

In terms of basicity, isoquinoline (pKa = 5.1) is a slightly stronger base than quinoline (B57606) (pKa = 4.9) and pyridine (pKa = 5.2). imperial.ac.uk This basicity is influenced by substituents on the rings.

Kinetic studies have been performed on various reactions involving isoquinoline. The kinetics of dissociation of nickel(II)-isoquinoline complexes have been investigated in different solvents, providing insights into ligand substitution mechanisms. acs.orgcdnsciencepub.com Mechanistic studies on asymmetric hydrogenation reactions have also involved kinetic analysis and deuterium (B1214612) labeling experiments to elucidate the reaction pathways, such as identifying the rate-determining steps and the role of intermediates like enamine–iminium tautomers. rsc.org

Elucidation of Reaction Mechanisms for New Synthetic Pathways

Understanding the reaction mechanisms is crucial for developing new, efficient, and selective synthetic methods. For isoquinoline chemistry, this has involved a combination of experimental and computational approaches.

For example, in the asymmetric hydrogenation of isoquinolines activated by in situ generated hydrogen halides, mechanistic studies confirmed the formation of a halogen-bond complex between the isoquinoline and the activator. dicp.ac.cnacs.org In other hydrogenations, NMR studies and deuterium labeling experiments have suggested mechanisms involving anion binding between the substrate and catalyst or an outer-sphere mechanism. rsc.org

The mechanism of 1,3-dipolar cycloadditions of isoquinolinium ylides has been investigated using DFT calculations, which have been used to explain the observed regioselectivity, sometimes proposing a nonconcerted pathway. thieme-connect.comthieme-connect.com

For multicomponent reactions, catalyst screening and quantum chemical calculations have been employed to understand how different catalysts can steer the reaction toward different products, such as the selective formation of dihydro-isoquinolylphosphine oxide versus 2H-isoindol-1-ylphosphine oxide from the same set of starting materials. rsc.org Similarly, mechanisms have been proposed for the synthesis of 1-substituted isoquinolines from TosMIC derivatives, involving a tandem process of electrophilic aromatic substitution and nucleophilic attack by the isocyanide. acs.org

Computational Chemistry and Theoretical Studies of 1,3,6 Trimethylisoquinoline

Electronic Structure and Reactivity Prediction via Quantum Chemistry

Quantum chemistry calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netimist.ma It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For aromatic compounds like isoquinoline (B145761), DFT is used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests higher reactivity. researchgate.net In isoquinoline derivatives, the distribution of HOMO and LUMO is typically across the fused ring system. The introduction of electron-donating methyl groups at positions 1, 3, and 6 would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity toward electrophiles.

DFT calculations on the parent isoquinoline molecule have been performed using functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) to analyze its structure and electronic properties. researchgate.netresearchgate.netrsc.orgrsc.org These studies provide a baseline for understanding how substituents like methyl groups would alter the electronic landscape.

Table 1: Representative Frontier Molecular Orbital Energies Calculated for Isoquinoline-like Scaffolds using DFT This table presents typical data obtained from DFT calculations on isoquinoline and its derivatives to illustrate the type of information generated. These are not specific values for 1,3,6-trimethylisoquinoline.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Isoquinoline | B3LYP/6-311++G(d,p) | -6.58 | -1.23 | 5.35 |

| 1-Amino-isoquinoline | B3LYP/6-311++G(d,p) | -5.89 | -1.01 | 4.88 |

| 8-Hydroxyquinoline | B3LYP/6-31G* | -5.99 | -1.54 | 4.45 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles—the laws of quantum mechanics and the values of physical constants—without using experimental data as parameters. dtic.mil These methods, such as Møller–Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate energies for molecules and reaction intermediates.

In the context of this compound, ab initio calculations would be invaluable for determining the precise energies of various isomers, protonated forms, and potential intermediates in chemical reactions. For instance, computational studies have been used to explore the reaction mechanisms of isoquinoline ring-opening in supercritical water, calculating the energy barriers for different pathways and the effect of water molecule catalysts. researchgate.net Similarly, ab initio calculations have helped to unravel the barrierless formation routes of quinoline (B57606) and isoquinoline in the gas phase from pyridinyl radicals and vinylacetylene, providing detailed potential energy surfaces for the reactions. osti.gov For this compound, such methods could be used to model its formation or degradation pathways, providing key energetic data for understanding its stability and chemical transformations.

Table 2: Example of Calculated Relative Energies for Reaction Intermediates This illustrative table shows how ab initio methods can be used to compare the stability of intermediates in a hypothetical reaction pathway involving an isoquinoline derivative.

| Species | Method | Relative Energy (kcal/mol) |

| Reactant (Isoquinoline Derivative) | MP2/cc-pVTZ | 0.0 |

| Intermediate 1 | MP2/cc-pVTZ | +15.2 |

| Transition State 1 | MP2/cc-pVTZ | +35.8 |

| Intermediate 2 | MP2/cc-pVTZ | -5.4 |

| Transition State 2 | MP2/cc-pVTZ | +28.1 |

| Product | MP2/cc-pVTZ | -20.7 |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. Conformational analysis, a key aspect of molecular modeling, involves identifying the preferred shapes (conformers) of a molecule and determining their relative energies.

While the aromatic isoquinoline ring of this compound is largely planar, the methyl groups attached to it have rotational freedom. More significant conformational flexibility is found in reduced forms, such as tetrahydroisoquinolines. Studies on substituted tetrahydroisoquinolines have used molecular modeling to determine preferred conformations, such as the half-chair form of the heterocyclic ring, and to analyze the orientation of substituents (axial vs. equatorial). nih.gov For example, in 1-phenyl-1,2,3,4-tetrahydroisoquinolines, dihedral driver calculations were used to map the energy profile as a function of bond rotation, revealing the most stable conformers. nih.gov Similar techniques could be applied to study the rotational barriers of the methyl groups in this compound and to analyze the conformations of its reduced derivatives. arkat-usa.orgdntb.gov.ua

Table 3: Representative Dihedral Angles for an Energy-Minimized Conformer of a Substituted Tetrahydroisoquinoline This table provides an example of conformational data for a flexible isoquinoline derivative, as might be determined through molecular modeling.

| Dihedral Angle | Atoms Involved | Calculated Angle (degrees) |

| τ1 | C8a-C1-C(Ph)-C(Ph) | 62.5 |

| τ2 | N2-C1-C8a-C8 | -45.3 |

| τ3 | C1-N2-C3-C4 | 55.1 |

| τ4 | N2-C3-C4-C4a | -30.2 |

| τ5 | C3-C4-C4a-C8a | 5.9 |

| τ6 | C4-C4a-C8a-C1 | 18.7 |

Rational Design through In Silico Screening

In silico screening, particularly molecular docking, is a computational technique used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. uel.ac.uk This method is widely applied to libraries of isoquinoline alkaloids to identify potential therapeutic agents. nih.govmdpi.com

In a typical in silico study, the three-dimensional structure of a target protein is used as a receptor. A library of compounds, which could include this compound, is then computationally "docked" into the active site of the receptor. A scoring function estimates the binding affinity, typically in kcal/mol, with more negative scores indicating stronger binding. researchgate.netnih.gov Numerous studies have screened isoquinoline derivatives against targets for cancer, viral diseases (including SARS-CoV-2), and neurodegenerative diseases. nih.govresearchgate.netnih.gov For example, isoquinoline alkaloids like berberine (B55584) and coptisine (B600270) have been docked against viral proteins and cholinesterases, showing strong predicted binding affinities. nih.govnih.gov Such an approach could be used to predict the potential biological activity of this compound against a wide range of therapeutic targets.

Table 4: Example Docking Scores of Isoquinoline Derivatives Against a Protein Target This table illustrates typical results from an in silico molecular docking study. The scores represent the predicted binding affinity.

| Compound | Target Protein | Docking Score (kcal/mol) |

| Berberine | SARS-CoV-2 Mpro | -9.2 |

| Coptisine | SARS-CoV-2 Mpro | -9.1 |

| Tetrandrine | SARS-CoV-2 Mpro | -8.5 |

| Palmatine | Acetylcholinesterase | -7.9 |

| Galanthamine (Reference) | Acetylcholinesterase | -8.1 |

Spectroscopic Property Prediction and Validation

Computational methods are highly effective at predicting various spectroscopic properties, which can then be validated against experimental data. This synergy is crucial for confirming molecular structures and understanding spectroscopic features.

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the peaks in an experimental spectrum to specific molecular motions (e.g., C-H stretching, ring bending). researchgate.netaip.org Studies on isoquinoline have shown excellent agreement between DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). rsc.orgnih.gov For isoquinoline, TD-DFT calculations have helped assign the observed absorption bands to specific electronic transitions (e.g., n→π* and π→π*). rsc.orgrsc.org Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts, which are invaluable for structure elucidation. The application of these methods to this compound would allow for a theoretical prediction of its IR, UV-Vis, and NMR spectra, aiding in its experimental characterization. researchgate.netdntb.gov.ua

Table 5: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Parent Isoquinoline This table demonstrates the accuracy of DFT in predicting spectroscopic data by comparing calculated values for isoquinoline with experimental measurements.

| Vibrational Mode Description | Experimental (FT-IR) researchgate.net | Calculated (B3LYP/6-31G*) researchgate.net |

| C-H Stretch | 3050 | 3062 |

| C-H Stretch | 3020 | 3031 |

| C=C Aromatic Stretch | 1590 | 1583 |

| C-C Aromatic Stretch | 1295 | 1299 |

| C-H In-plane Bend | 1142 | 1145 |

| C-H Out-of-plane Bend | 830 | 832 |

| Ring Bending | 745 | 749 |

Mechanistic Computational Studies for Chemical Transformations

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction mechanism, determine rate-limiting steps, and understand the origins of selectivity. researchgate.netwhiterose.ac.uk

For the isoquinoline family, computational studies have provided deep insights into various chemical transformations. For example, DFT calculations were employed to elucidate the mechanism and origin of enantioselectivity in the palladium-catalyzed asymmetric Larock synthesis of axially chiral 3,4-disubstituted isoquinolines. acs.org These studies identified the stereocontrolling step and explained the role of the catalyst and ligands. Other computational work has explored the mechanism of isoquinoline ring-opening and denitrogenation, revealing the energetic barriers of key addition reactions and the catalytic role of solvent molecules. researchgate.net Applying these computational approaches to reactions involving this compound could help predict its reactivity, optimize reaction conditions for its synthesis, and understand its potential degradation pathways.

Table 6: Example of Calculated Activation Energies for a Reaction Pathway This table illustrates how computational methods are used to determine the energy barriers for steps in a chemical reaction, using the hydrodenitrogenation of quinoline as a related example.

| Reaction Step | Method | Activation Energy (kJ/mol) |

| Quinoline → 1,2,3,4-Tetrahydroquinoline | DFT | 41.7 |

| 1,2,3,4-Tetrahydroquinoline → Quinoline | DFT | 174.6 |

| Quinoline → Decahydroquinoline | DFT | 55.2 |

Structure Activity Relationship Sar Studies of Substituted Isoquinolines

Correlation of Structural Modifications with Biological Response

The biological activity of isoquinoline (B145761) derivatives is highly sensitive to the nature and position of substituents on the core scaffold. SAR studies systematically alter the molecule to map out these dependencies, guiding the development of more potent and selective compounds.

Research into isoquinoline-based inhibitors for various enzymes demonstrates clear correlations between structural changes and biological outcomes. For instance, in the development of inhibitors for Mycobacterium tuberculosis IMPDH, modifications around the isoquinoline, piperazine, and cyclohexyl rings were explored. A key finding was that the introduction of a methyl group at the C-3 position of the isoquinoline ring led to a complete loss of both whole-cell and enzyme activities. nih.gov Conversely, substitutions at other positions have been shown to be beneficial. In a series of 2-hydroxyisoquinoline-1,3-diones designed as HIV reverse transcriptase inhibitors, the introduction of a C-6 benzyl (B1604629) or biarylmethyl group was found to be crucial for activity, yielding compounds with inhibitory concentrations (IC₅₀) in the low to sub-micromolar range. acs.orgacs.org

Similarly, studies on 1,3,6-trisubstituted β-carboline derivatives, which share structural similarities with substituted isoquinolines, found that specific substitutions significantly enhance cytotoxic potential against human cancer cell lines. nih.gov For example, certain modifications led to compounds with potent cytotoxic activity, with IC₅₀ values as low as 3.59 µM against HeLa cells. nih.gov The general principle is that the electron-donating or electron-withdrawing nature of functional groups, along with their steric properties, plays a vital role in modulating the biological potential of the synthesized compounds. nuph.edu.ua

The table below summarizes findings on how specific substitutions on the isoquinoline scaffold affect biological activity.

| Scaffold/Derivative | Target/Activity | Substitution | Effect on Biological Activity | Reference |

| 1-(5-isoquinolinesulfonyl)piperazine | M. tuberculosis IMPDH | Methyl group at C-3 of isoquinoline | Ablated whole-cell and enzyme activity | nih.gov |

| 2-Hydroxyisoquinoline-1,3-dione | HIV Reverse Transcriptase | Benzyl or biarylmethyl group at C-6 | Consistent inhibition with low to sub-micromolar IC₅₀ values | acs.orgacs.org |

| Isoquinoline Derivatives | Ovarian Cancer Cell Proliferation | Various chemical groups | Compounds B01002 and C26001 inhibited cell proliferation with IC₅₀ of 7.65 and 11.68 µg/mL, respectively | nih.gov |

| 1,3,6-Trisubstituted β-carboline | Cytotoxicity (HeLa cells) | Specific substitutions at C-1, C-3, and C-6 | Compound 13c showed potent cytotoxicity (IC₅₀ = 3.59 µM) | nih.gov |

Identification of Key Pharmacophoric Elements within Isoquinoline Scaffolds

A pharmacophore represents the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. For isoquinoline derivatives, several key pharmacophoric models have been proposed based on their activity against various receptors and enzymes.

Often, these models can be generalized into three main components: a polar head, a linker, and a hydrophobic tail. nih.govtandfonline.com The isoquinoline ring system frequently forms the core of the hydrophobic region or acts as a scaffold linking other key features. For example, in TRPV1 receptor antagonists, the pharmacophore consists of a polar head (e.g., urea (B33335) or amide group), a linker, and a hydrophobic tail, where the isoquinoline scaffold can be a part of the latter two components. nih.govtandfonline.com

The isoquinoline core is a common motif in many biologically active compounds due to its unique structural and electronic properties. ontosight.ai The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a critical interaction in many ligand-protein binding events. For instance, in studies on cyclin-dependent kinase 2 (Cdk-2) inhibitors, one of the heterocyclic nitrogen atoms of the isoquinoline ring was found to form a crucial hydrogen bond with the backbone NH of the amino acid Leu-83 in the ATP binding site. rsc.org The aromatic nature of the scaffold also allows for π-π stacking and hydrophobic interactions with the target protein. mdpi.com Substituents on the ring further define the pharmacophore by adding additional interaction points, such as hydrogen bond donors/acceptors or charged groups, thereby modulating activity and selectivity. ontosight.aimdpi.com

Molecular Docking and Ligand-Protein Interaction Studies (excluding clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These studies provide invaluable insights into the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Docking studies on various isoquinoline derivatives have successfully elucidated their binding modes. For a series of isoquinoline-1,3-(2H,4H)-diones acting as cyclin-dependent kinase 4 (CDK4) inhibitors, molecular docking was used to determine the bioactive conformation of the molecules within the ATP binding site of the enzyme. nih.govcncb.ac.cn Similarly, for angular-substituted nih.govbohrium.comthiazino[3,4-a]isoquinolines designed as DPP-IV inhibitors, docking analysis revealed that the compounds bind near key selectivity-determining residues, forming hydrogen bonds and hydrophobic interactions. mdpi.comscilit.com

In another study, newly synthesized isoquinoline-base-oxadiazole derivatives were evaluated as inhibitors of thymidine (B127349) phosphorylase (TP). bohrium.com Docking studies confirmed that the most active compounds fit well into the active site of the TP enzyme, and the results correlated strongly with the experimental inhibitory activities. bohrium.com For 2-hydroxyisoquinoline-1,3-dione inhibitors of HIV RNase H, molecular docking corroborated a binding mechanism where the compounds favorably occupy the enzyme's active site. acs.orgacs.org These studies consistently highlight that the potency of isoquinoline derivatives is driven by specific interactions with amino acid residues in the target's binding pocket.

The following table details key interactions identified through molecular docking studies for several isoquinoline derivatives.

| Isoquinoline Derivative Class | Target Protein | Key Interactions Noted in Docking Studies | Reference |

| Isoquinoline-1,3-(2H,4H)-diones | Cyclin-Dependent Kinase 4 (CDK4) | Binding within the ATP binding site, forming a basis for 3D-QSAR alignment | nih.govcncb.ac.cn |

| nih.govbohrium.comThiazino[3,4-a]isoquinolines | Dipeptidyl Peptidase-IV (DPP-IV) | Formation of hydrogen bonds and hydrophobic interactions with key selectivity cliffs | mdpi.comscilit.com |

| Isoquinoline-base-oxadiazoles | Thymidine Phosphorylase (TP) | Interactions with active site residues, correlating with experimental results | bohrium.com |

| C-6 substituted 2-Hydroxyisoquinoline-1,3-diones | HIV Reverse Transcriptase (RNase H domain) | Favorable binding to the active site of HIV RNase H | acs.orgacs.org |

Computational Structure-Activity Relationship (CSAR) Modeling

Computational or Quantitative Structure-Activity Relationship (QSAR) modeling is a mathematical approach to correlate the chemical structure of compounds with their biological activity. jocpr.comnih.gov These models are powerful tools in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For isoquinoline derivatives, several QSAR studies have been successfully performed. A 3D-QSAR study was conducted on a series of 48 substituted isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors. nih.govcncb.ac.cn Using Comparative Molecular Similarity Indices Analysis (CoMSIA), a statistically significant model was generated (r² = 0.988), indicating a high correlation between the structural features and inhibitory activity. nih.govcncb.ac.cn The contour maps produced by the model provided valuable information, highlighting regions where steric bulk, electrostatic interactions, and hydrogen bonding features would enhance or diminish activity. nih.gov

Another QSAR study on 4-(phenylaminomethylene) isoquinoline-1,3 (2H, 4H)-diones, also targeting CDK4, employed multiple methods including multiple linear regression (MLR), support vector machine (SVM), and local lazy regression (LLR). nih.gov This work demonstrated that computational models could effectively predict the inhibitory activity of this class of compounds. The use of consensus modeling, which combines the predictions of several individual models, proved to be particularly robust and reliable. nih.gov These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency, saving significant time and resources. mdpi.commdpi.com

Design Principles for Modulating Biological Potency

The collective findings from SAR, pharmacophore mapping, molecular docking, and CSAR modeling provide a set of guiding principles for the rational design of potent isoquinoline-based molecules.

Scaffold Hopping and Bioisosterism : The isoquinoline scaffold can often be used as a replacement for other heterocyclic systems (like quinazoline) to yield potent inhibitors, a strategy known as bioisosterism. This was successfully employed to develop potent HDAC inhibitors from a quinazoline-based parent compound. researchgate.net

Position-Specific Substitution : The biological activity is highly dependent on the substitution pattern. As seen with C-3 and C-6 substitutions, certain positions are critical for activity, while others are detrimental. nih.govacs.org SAR studies are essential to identify these "hot spots" for modification. For example, for a series of CDK4 inhibitors, the QSAR models indicated specific structural requirements for the substituents. nih.govnih.gov

Exploitation of Key Interactions : Design should focus on incorporating functional groups that can form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein, as identified through molecular docking. mdpi.combohrium.com For instance, if a docking study reveals an unoccupied hydrophobic pocket, adding a suitable hydrophobic group to the ligand can significantly increase potency.

Guided Optimization via Computational Models : CSAR and 3D-QSAR models provide predictive power. The contour maps from CoMFA or CoMSIA analyses can guide the modification of a lead compound by showing where, for example, a bulky group or a hydrogen bond donor is sterically and electronically favored. nih.gov This allows for a more focused and efficient optimization process compared to traditional trial-and-error synthesis. nih.gov

By integrating these principles, medicinal chemists can more effectively navigate the chemical space of isoquinoline derivatives to develop novel compounds with enhanced biological potency and desired therapeutic profiles.

Applications of Isoquinoline Derivatives in Diverse Scientific Fields

Catalysis and Coordination Chemistry

The field of catalysis has significantly benefited from the structural versatility of isoquinoline (B145761) derivatives.

Isoquinoline Ligands in Transition Metal Catalysis

While extensive research highlights the use of isoquinoline derivatives as pivotal ligands in transition metal catalysis, specific studies detailing the application of 1,3,6-trimethylisoquinoline in this capacity are not prominent in current scientific literature.

The broader class of isoquinoline derivatives is widely recognized for its role in forming stable and effective complexes with transition metals like palladium, rhodium, nickel, and copper. rsc.org These metal complexes are instrumental in facilitating a variety of organic transformations, including cross-coupling reactions and C-H bond functionalization. rsc.orgbeilstein-journals.org The nitrogen atom in the isoquinoline ring acts as an excellent coordination site for metal centers, and the fused aromatic system allows for electronic properties to be tuned by adding various substituents. This adaptability makes isoquinoline derivatives valuable for designing catalysts with high selectivity and activity. nih.gov For instance, transition metal-catalyzed reactions are commonly employed in the synthesis of complex isoquinoline structures themselves. beilstein-journals.org

Applications in Organocatalysis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a growing field of green chemistry. wikipedia.orgmdpi.com Although isoquinoline-based structures are utilized in organocatalysis, there is currently a lack of specific research demonstrating the use of this compound as an organocatalyst.

However, the general isoquinoline framework is found in compounds used for asymmetric catalysis. beilstein-journals.org Chiral amines and other functional groups can be incorporated into the isoquinoline scaffold to create catalysts that induce stereoselectivity in reactions like aldol (B89426) additions, Michael additions, and Diels-Alder reactions. princeton.edusigmaaldrich.com For example, cinchona alkaloids, which contain a quinoline (B57606) (an isomer of isoquinoline) moiety, were among the first molecules used in asymmetric organocatalysis. mdpi.com The rigidity and tunable nature of the isoquinoline ring system make it a promising platform for developing new, highly efficient organocatalysts. beilstein-journals.org

Role as Modifiers in Polymerization Processes

The influence of isoquinoline derivatives as modifiers in polymerization reactions is an area of specialized research. At present, there are no specific studies detailing the role of this compound in modifying polymerization processes.

In a general sense, modifiers are added to polymerization reactions to control the polymer's molecular weight, structure, and properties. specialchem.comgoogle.com Certain nitrogen-containing heterocyclic compounds can act as chain transfer agents or influence the catalyst's activity. For instance, some isoquinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, a key process in cell division, which is relevant in medicinal chemistry. In industrial processes, compounds like isoquinoline can act as catalysts or modifiers in specific types of olefin polymerization. acs.org

Advanced Materials Science

The unique electronic and structural properties of the isoquinoline scaffold make it a building block for advanced materials. bldpharm.com

Ligands for Metal-Organic Frameworks (MOFs) in Gas Storage and Catalysis

There is no specific documentation on the use of this compound as a ligand for creating Metal-Organic Frameworks (MOFs).

MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. semanticscholar.orglucp.net The choice of the organic linker is crucial for determining the MOF's structure, pore size, and functionality. Nitrogen-containing heterocyclic compounds, including isoquinoline derivatives, are used as ligands in MOF synthesis. semanticscholar.orgmdpi.com The nitrogen atom provides a coordination site for the metal center, and the rigid aromatic structure helps form stable, porous frameworks. rsc.org These MOFs have potential applications in areas such as gas storage, separation, and catalysis, where the properties of the pores can be tailored by functionalizing the isoquinoline ligand. semanticscholar.org

Fluorescent and Luminescent Materials for Optoelectronic Devices

Luminescent organic compounds are critical for the development of advanced optoelectronic technologies, including organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com The inherent aromatic structure of the isoquinoline nucleus makes it a promising candidate for creating novel fluorescent and luminescent materials. Research has shown that modifying the isoquinoline core can lead to compounds with significant photophysical properties.

For instance, studies on dihydrothieno[2,3-c]isoquinoline derivatives have demonstrated their potential as luminescent materials. acs.orgnih.gov These compounds exhibit interesting photophysical characteristics that are essential for applications in light sources and optical recording systems. nih.gov Similarly, other complex metal-organic frameworks and push-pull purine (B94841) systems incorporating heterocyclic structures show intense fluorescence, with some achieving high fluorescence quantum yields of up to 91% in solution and 40% in host-free films. mdpi.comnih.gov The development of lead-free hybrid metal halides with organic cations has also yielded materials with broadband emission, highlighting their potential for optoelectronic applications. rsc.org

While direct studies on the luminescence of this compound are not extensively documented, research into related structures suggests that substitution on the isoquinoline ring system is a viable strategy for tuning optical properties. The electronic effects of substituents can alter the energy levels of molecular orbitals, influencing the absorption and emission of light.

Table 1: Photophysical Properties of Selected Luminescent Heterocyclic Derivatives

| Compound Type | Emission Peak (nm) | Fluorescence Quantum Yield (ΦFL) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Push-Pull Purine Derivative | - | Up to 0.91 (in solution) | N(9)-alkylated 6-piperidino-2-triazolylpurine | nih.gov |

| (PMA)3BiBr6 (Lead-Free Metal Halide) | 510 | - | Zero-dimensional hybrid metal halide | rsc.org |

| (PMA)3SbBr6 (Lead-Free Metal Halide) | 625 | - | Zero-dimensional hybrid metal halide | rsc.org |

| Dihydrothieno[2,3-c]isoquinoline Derivative | Investigated for luminescent properties | acs.orgnih.gov |

Applications in Organic Electronics and Sensors

The field of organic electronics leverages the processability and functional tunability of carbon-based molecules for devices like organic thin-film transistors (OTFTs) and chemical sensors. mdpi.com Heterocyclic compounds, including isoquinoline derivatives, are valuable in this domain due to their electronic properties and potential for modification. researchgate.net